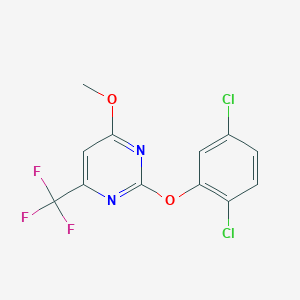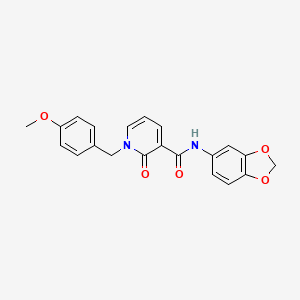
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C24H28N2O2 and its molecular weight is 376.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
- Study Findings: Research by Coleman et al. (2000) on chloroacetamide herbicides, including acetochlor and metolachlor, reveals their metabolism in human and rat liver microsomes. These herbicides, structurally related to the compound of interest, are processed through a complex metabolic pathway involving cytochrome P450 isoforms (Coleman et al., 2000).
Green Synthesis of Chemical Intermediates
- Research Focus: Zhang Qun-feng (2008) discusses the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. This study provides insight into environmentally friendly synthesis methods for related chemical compounds (Zhang Qun-feng, 2008).
Chemoselective Acetylation in Drug Synthesis
- Key Insights: Magadum and Yadav (2018) detail the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, used in antimalarial drug synthesis. This research highlights advanced techniques in the synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).
Soil Reception and Activity of Herbicides
- Study Conclusions: Banks and Robinson (1986) explored how wheat straw and irrigation affect the soil reception and activity of acetochlor and alachlor. These findings provide an agricultural perspective on compounds similar to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (Banks & Robinson, 1986).
Anticonvulsant Properties of Amide Derivatives
- Research Findings: Camerman et al. (2005) investigated the crystal structure and anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides. This study is relevant for understanding the potential pharmacological applications of related compounds (Camerman et al., 2005).
Synthesis and Antioxidant Properties
- Insights Offered: Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. This research contributes to understanding the potential health-related applications of similar compounds (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-26-16-18(21-7-3-4-8-22(21)26)15-23(27)25-17-24(13-5-6-14-24)19-9-11-20(28-2)12-10-19/h3-4,7-12,16H,5-6,13-15,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUZDAMXLQAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2889122.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889123.png)

![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)



![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)


